N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antibacterial or antifungal effects by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-4-methylbenzamide: Similar structure but lacks the thiazole ring.
N-(4-methylphenyl)-4-methylbenzamide: Similar structure but lacks the dichlorophenyl group.
N-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide: Similar structure but with different substituents on the thiazole ring.
Properties
Molecular Formula |
C24H18Cl2N2OS |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C24H18Cl2N2OS/c1-15-3-7-17(8-4-15)23(29)28(19-10-5-16(2)6-11-19)24-27-22(14-30-24)18-9-12-20(25)21(26)13-18/h3-14H,1-2H3 |
InChI Key |
ARAVBPDZTNYQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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